molecular formula C17H16ClNO3 B11074953 3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid

3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid

Cat. No.: B11074953
M. Wt: 317.8 g/mol
InChI Key: UXXZYQYSBVFCEW-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a chlorophenyl group and a methylbenzoyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid typically involves multi-step organic reactions. One common method might include:

    Starting Materials: 4-chlorobenzaldehyde, 4-methylbenzoic acid, and propanoic acid.

    Reaction Steps:

    Reaction Conditions: These reactions may require catalysts, specific temperatures, and solvents to proceed efficiently.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenation, nitration, or sulfonation of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating specific pathways to exert its effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]butanoic acid: Similar structure with a butanoic acid backbone.

    3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]acetic acid: Similar structure with an acetic acid backbone.

Uniqueness

3-(4-Chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-[(4-methylbenzoyl)amino]propanoic acid

InChI

InChI=1S/C17H16ClNO3/c1-11-2-4-13(5-3-11)17(22)19-15(10-16(20)21)12-6-8-14(18)9-7-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21)

InChI Key

UXXZYQYSBVFCEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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